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Compound of Interest |
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Compound Name:
hydroxybenzoic acid

CAS No.: 2138193-88-9

Cat. No.: B2896230

. J

Executive Summary: The Structural Scaffold

6-Fluoro-2-formyl-3-hydroxybenzoic acid is a densely functionalized arene used primarily as
a pharmacophore building block (e.g., for benzoxaboroles or kinase inhibitors). Its utility
dictates that researchers understand its solid-state behavior, as the interplay between the
fluorine atom, the formyl group, and the carboxylic acid creates a unique "frustrated” packing
motif that influences solubility and bioavailability.

Core Physicochemical Profile (Predicted)
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Property Value | Characteristic Structural Driver

Formula CsHsFOa -

Mol. Weight 184.12 g/mol --

H-Bond Donors 2 (Carboxyl-OH, Phenolic-OH)  Critical for lattice energy
4 (Carboxyl=0, Formyl=0, o )

H-Bond Acceptors ) Directional packing vectors
Phenolic-O, F)
P2i/c or P-1 Driven by carboxylic acid dimer

Predicted Space Group ) )
(Centrosymmetric) formation

. _ _ - Rigid intramolecular locking
Z' (Asymmetric Unit) 1 (High probability)
reduces conformers

Theoretical Crystal Architecture

To design a successful crystallization screen, we must first model the internal energy landscape
of the molecule. This molecule features three competing ortho-interactions that dictate its 3D
conformation.

A. The Resonance-Assisted Hydrogen Bond (RAHB)

The defining feature of this structure is the interaction between the 3-hydroxyl and 2-formyl
groups.

e Mechanism: The phenolic proton forms a strong intramolecular hydrogen bond with the
carbonyl oxygen of the aldehyde (formyl group).

» Structural Consequence: This forms a pseudo-six-membered ring [S(6) motif]. This "locks"
the aldehyde into a planar conformation with the benzene ring, reducing the molecule's
entropic freedom and increasing the melting point relative to non-H-bonded isomers.

B. The "Fluorine-Carboxyl" Twist

The 6-fluorine atom is ortho to the 1-carboxylic acid.
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» Steric/Electrostatic Clash: Unlike hydrogen, fluorine is highly electronegative and holds a
tight van der Waals radius (1.47 A). It exerts electrostatic repulsion on the carbonyl oxygen
of the carboxylic acid.

 Lattice Impact: To relieve this strain, the carboxylic acid moiety will likely twist out of the
aromatic plane (dihedral angle > 20°). This twist disrupts planar

stacking, potentially leading to a "herringbone™ packing motif rather than flat sheets.

C. The Carboxylic Acid Dimer

In the absence of strong competing bases, the carboxylic acid tails will form the classic
Centrosymmetric

dimer. This is the primary "intermolecular glue" holding the crystal lattice together.

Interaction Logic Map (DOT Visualization)

The following diagram illustrates the hierarchy of forces stabilizing the crystal structure.
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6-Fluoro-2-formyl-3-hydroxybenzoic acid
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Crystal Lattice

Click to download full resolution via product page

Caption: Hierarchy of interactions. Green nodes indicate stabilizing intramolecular locks; Red
nodes indicate steric destabilization that dictates the unit cell angles.

Experimental Characterization Protocol

Since the specific structure is unpublished, you must generate the data. Follow this "Self-
Validating" workflow to ensure high-quality structural solution.

Step 1: Rational Crystal Growth

Do not rely on random screening. Use the polarity profile derived above.
¢ Solvent A (Good Solvent): Acetone or THF (Solubilizes the polar acid/aldehyde).

« Solvent B (Anti-Solvent): Hexane or Toluene (Induces precipitation).
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» Method: Slow Vapor Diffusion. Place a concentrated solution of the compound in Acetone
(inner vial) inside a sealed jar containing Toluene (outer reservaoir).

» Why? This method gently pushes the system into supersaturation, allowing the "twisted"
carboxyl groups to organize without kinetic trapping.

Step 2: Single Crystal X-Ray Diffraction (SXRD)

o Target: Isolate a block-like crystal >0.1 mm.
o Temperature: Collect data at 100 K (Cryogenic).

o Reasoning: The fluorine atom often exhibits high thermal motion or positional disorder at
room temperature. Cooling locks the F-atom position, allowing precise resolution of the C-
F bond length (approx. 1.35 A).

o Refinement Strategy: Watch for "disorder” in the carboxylic acid proton. If the proton is
disordered across the dimer, it suggests a proton-transfer equilibrium, common in highly
substituted benzoic acids.

Step 3: Powder X-Ray Diffraction (PXRD) - Bulk
Validation

Once the single crystal is solved, you must prove the bulk material matches the single crystal.

e Simulate: Generate a theoretical PXRD pattern from your SXRD .cif file (using Mercury or
OLEX2).

o Compare: Overlay the experimental bulk PXRD pattern.

o Pass Criteria: All peaks in the experimental pattern must align with the simulated pattern
(within £0.2° 2

). Extra peaks indicate polymorphs or impurities.

Workflow Diagram (DOT)

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2896230?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Phase 1: Crystallization Phase 2: Data Collection Phase 3: Solution
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Caption: Step-by-step workflow from crude powder to solved crystallographic information file
(CIF).

Critical Data Tables for Validation

When you solve the structure, compare your results against these Reference Ranges derived
from the Cambridge Structural Database (CSD) for analogous fluorinated benzoic acids.

Bond L ength Verification

Bond Type Expected Length (A) Validation Note
Should be slightly elongated if
C=0 (Aldehyde) 1.20-1.23 _ .
involved in strong H-bond.
Shortening indicates
C-OH (Phenol) 1.35-1.38 o
resonance participation.
Very rigid; significant deviation
C-F (Aromatic) 1.33-1.36 indicates wrong element
assignment.
Distance between Phenol-O
0...0 (Intra) 2.55-2.65

and Aldehyde-O (RAHB).

Torsion Angle Expectations

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b2896230?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2896230?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Torsion Atoms Expected Range Explanation
Locked by

Aldehyde Planarity O-C-C-C(ring) <5° intramolecular H-
bond.

Twisted due to steric
Carboxyl Twist O-C-C-C(ring) 15° - 40° repulsion from 6-

Fluorine.
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o To cite this document: BenchChem. [Structural Profiling of 6-Fluoro-2-formyl-3-
hydroxybenzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2896230#crystal-structure-of-6-fluoro-2-formyl-3-
hydroxybenzoic-acid]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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